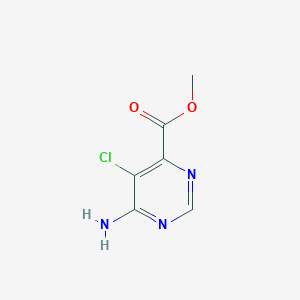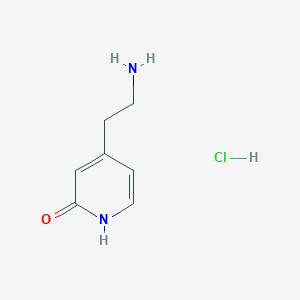
4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of pyridine, an aromatic heterocyclic organic compound, and is known for its unique chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride typically involves the reaction of pyridine derivatives with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is often produced in powder form and stored under specific conditions to maintain its stability.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its therapeutic potential.
類似化合物との比較
Similar Compounds
- 4-(2-Aminoethyl)pyridine
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
4-(2-Aminoethyl)pyridin-2(1H)-one hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
特性
分子式 |
C7H11ClN2O |
|---|---|
分子量 |
174.63 g/mol |
IUPAC名 |
4-(2-aminoethyl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-3-1-6-2-4-9-7(10)5-6;/h2,4-5H,1,3,8H2,(H,9,10);1H |
InChIキー |
RJVBSNWCWCQEGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C=C1CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


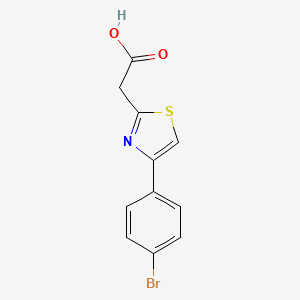

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11777885.png)
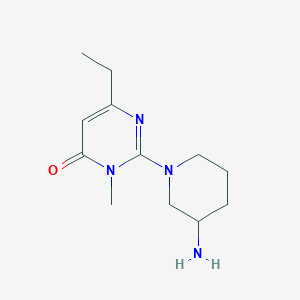
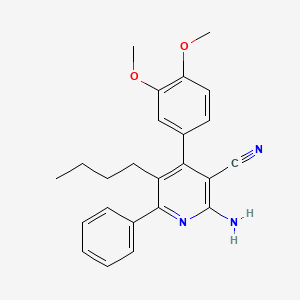
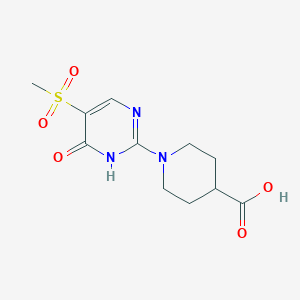


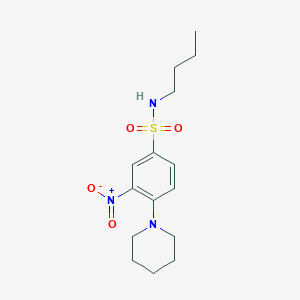

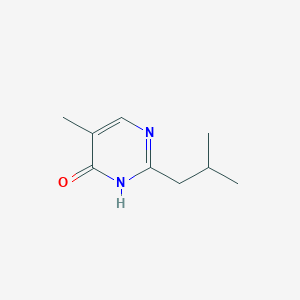
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde](/img/structure/B11777963.png)
![2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol](/img/structure/B11777964.png)
